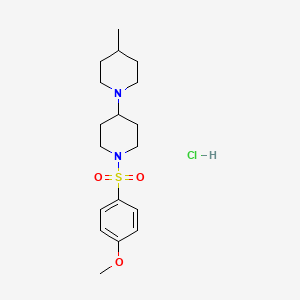
TASIN-1 Hydrochloride
説明
TASIN-1 Hydrochloride is a selective inhibitor of truncated APC . It acts by selectively killing colorectal cancer cells that express truncated APC by reducing cellular cholesterol levels and inducing apoptotic cell death through the ER stress/ROS/JNK signaling in colon cancer cells .
Synthesis Analysis
The synthesis of TASIN-1 Hydrochloride involves several steps, but the exact process is not detailed in the available sources. The compound is commercially available and is often used in research settings .Molecular Structure Analysis
The empirical formula of TASIN-1 Hydrochloride is C18H28N2O3S · HCl . The molecular weight is 388.95 . The SMILES string representation isCC(CC1)CCN1C(CC2)CCN2S(C3=CC=C(OC)C=C3)(=O)=O.[H]Cl .
科学的研究の応用
1. Targeted Action in Colorectal Cancer
TASIN-1 Hydrochloride (TASIN-1) shows promise in selectively targeting cancer cells with specific mutations in colorectal cancer. Studies have demonstrated that TASIN-1 is particularly effective against cells with truncations in the adenomatous polyposis coli (APC) gene, a common mutation in colorectal cancer. This specificity is attributed to TASIN-1's mechanism of action, which involves the inhibition of cholesterol biosynthesis, thereby selectively killing APC-truncated cancer cells while sparing normal and wild-type APC cells (Zhang et al., 2016).
2. Mechanism of Inducing Cell Death
TASIN-1 triggers apoptotic cell death in cancer cells by inducing endoplasmic reticulum (ER) stress, leading to the activation of c-Jun N-terminal kinase (JNK) and the production of reactive oxygen species (ROS). This process is facilitated through cholesterol depletion and the inhibition of the AKT pro-survival signaling pathway in truncated APC colon cancer cells (Zhang et al., 2018).
3. Inhibition of Cholesterol Biosynthesis Enzymes
Further research has identified that TASIN compounds, including TASIN-1, inhibit enzymes in the post-squalene cholesterol biosynthetic pathway, such as EBP, DHCR7, and DHCR24. Notably, the inhibition of the EBP enzyme is critical for the anticancer effects of TASINs, as this inhibition leads to the depletion of downstream sterols, which are vital for cancer cell survival. This highlights EBP as a key target in APC mutant colorectal cancer (Theodoropoulos et al., 2020).
4. Development of TASIN Analogues
Efforts have been made to develop analogues of TASIN-1 that maintain its specificity for targeting colorectal cancer cells with APC mutations. These analogues have been evaluated for their potency, selectivity, metabolic stability, and pharmacokinetic properties. This research represents an ongoing effort to advance targeted therapies for colorectal cancer (Wang et al., 2019).
特性
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18;/h3-6,15-16H,7-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDTUQPRRXNCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TASIN-1 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)
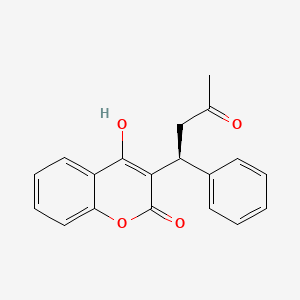
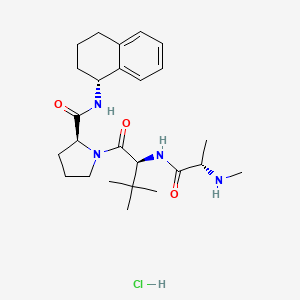
![N-(4-Fluorophenyl)-6-[2-(dihydroxyboryl)benzylthio]nicotinamide](/img/structure/B611091.png)
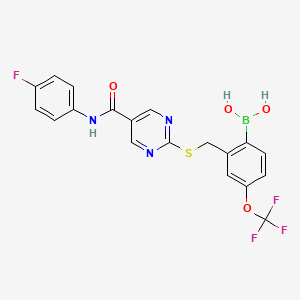
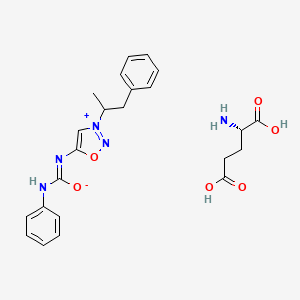
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B611108.png)